molecular formula C2H8ClN3 B561781 N-Methylguanidine-d3 Hydrochloride CAS No. 1246820-23-4

N-Methylguanidine-d3 Hydrochloride

Cat. No.: B561781
CAS No.: 1246820-23-4
M. Wt: 112.575
InChI Key: VJQCNCOGZPSOQZ-NIIDSAIPSA-N
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Description

N-Methylguanidine-d3 Hydrochloride is a deuterated form of N-Methylguanidine, where three hydrogen atoms are replaced by deuterium. This compound is commonly used in scientific research due to its unique properties and applications. It is a white crystalline solid that is soluble in water and alcohol, and it is stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylguanidine-d3 Hydrochloride can be synthesized through the guanylation of methylamine with cyanamide in the presence of a deuterium source. The reaction is typically carried out under mild conditions using a catalytic amount of scandium(III) triflate in water . The general reaction scheme is as follows:

CH3NH2+C(ND2)2C2H4D3N3HCl\text{CH}_3\text{NH}_2 + \text{C}( \text{ND}_2)_2 \rightarrow \text{C}_2\text{H}_4\text{D}_3\text{N}_3 \cdot \text{HCl} CH3​NH2​+C(ND2​)2​→C2​H4​D3​N3​⋅HCl

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the guanylation reaction followed by purification steps such as crystallization and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylguanidine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylguanidine oxides, while reduction may yield simpler amines .

Scientific Research Applications

N-Methylguanidine-d3 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in mass spectrometry.

    Biology: Used in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it particularly useful in mass spectrometry and other analytical techniques where isotopic differentiation is crucial .

Properties

IUPAC Name

2-(trideuteriomethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCNCOGZPSOQZ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858046
Record name N''-(~2~H_3_)Methylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-23-4
Record name N''-(~2~H_3_)Methylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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